molecular formula C4H8BrOP B6179642 1-bromo-1lambda5-phospholan-1-one CAS No. 2613382-37-7

1-bromo-1lambda5-phospholan-1-one

Cat. No.: B6179642
CAS No.: 2613382-37-7
M. Wt: 183
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Description

1-bromo-1lambda5-phospholan-1-one: is a chemical compound with the molecular formula C₄H₈BrOP. It is characterized by the presence of a bromine atom attached to a phospholane ring, which is further bonded to an oxygen atom.

Properties

CAS No.

2613382-37-7

Molecular Formula

C4H8BrOP

Molecular Weight

183

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-1lambda5-phospholan-1-one can be synthesized through the bromination of phospholane derivatives. A common method involves the reaction of phospholane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-bromo-1lambda5-phospholan-1-one typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-1lambda5-phospholan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted phospholane derivatives, such as phospholane amines or phospholane thiols.

    Oxidation Reactions: Products include phospholane oxides.

Scientific Research Applications

1-bromo-1lambda5-phospholan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-bromo-1lambda5-phospholan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-bromo-1lambda5-phospholan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in various chemical reactions .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 1-bromo-1λ⁵-phospholan-1-one?

Answer:
Synthesis of 1-bromo-1λ⁵-phospholan-1-one typically involves halogenation of the parent phospholane using brominating agents (e.g., PBr₃ or HBr) under controlled conditions. Key steps include:

  • Purification : Use column chromatography or recrystallization to isolate the compound.
  • Characterization : Employ 31^{31}P NMR to confirm the λ⁵-phosphorus environment, 1^{1}H/13^{13}C NMR for structural validation, and FT-IR to identify P=O and C-Br stretches .
  • Purity Verification : Report melting points, elemental analysis, or HPLC data. Follow journal guidelines (e.g., Beilstein Journal) to limit main-text data to five compounds; additional details go to supplementary materials .

Basic: How should researchers document experimental reproducibility for this compound in publications?

Answer:

  • Detailed Methods : Include reaction stoichiometry, solvent systems, temperature, and time in the main text. For complex procedures, provide step-by-step protocols in supplementary files with hyperlinks .
  • Data Transparency : Use standardized formats for spectral data (e.g., NMR peak lists, IR band assignments). Reference databases like NIST for comparative validation where applicable .
  • Negative Results : Note failed attempts (e.g., alternative bromination routes) to aid community troubleshooting .

Advanced: How can computational modeling predict the reactivity of 1-bromo-1λ⁵-phospholan-1-one in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze transition states and activation barriers. Compare with experimental kinetics to validate models.
  • Solvent Effects : Simulate solvation with COSMO-RS to predict solvent-dependent reaction pathways.
  • Cross-Validation : Pair computational results with experimental 31^{31}P NMR shifts to confirm intermediate formation .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands)?

Answer:

  • Multi-Technique Cross-Check : Confirm 1^{1}H NMR assignments via 2D experiments (COSY, HSQC). Use X-ray crystallography to resolve stereochemical ambiguities.
  • Contradiction Analysis : Apply empirical falsification frameworks (e.g., Zabezhailo & Trunin’s IDA process) to test hypotheses about impurities or tautomerism .
  • Peer Review : Share raw data openly (following FAIR principles) for community scrutiny .

Basic: What safety protocols are critical when handling brominated phosphorus compounds like this one?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation.
  • Emergency Measures : For skin contact, wash with water for 15 minutes; seek medical attention for persistent irritation. Reference SDS templates for brominated analogs (e.g., 1,5-dibromoanthracene) .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal.

Advanced: How can researchers optimize reaction yields when using 1-bromo-1λ⁵-phospholan-1-one as a phosphorylating agent?

Answer:

  • DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. Analyze via ANOVA to identify significant factors.
  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18^{18}O in P=O) to track reaction pathways .

Advanced: How should contradictory results in catalytic applications of this compound be addressed?

Answer:

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., solvent vs. catalyst) influencing outcomes. Prioritize resolving this before secondary variables .
  • Replication Studies : Collaborate with independent labs to verify results under identical conditions.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .

Basic: What are the best practices for reporting crystallographic data of this compound?

Answer:

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database). Include refinement parameters (R-factors, thermal displacement plots) in supplementary materials.
  • Validation Tools : Use checkCIF to flag structural anomalies. Reference guidelines from IUCr for clarity .

Advanced: How can open data principles enhance reproducibility in studies involving this compound?

Answer:

  • FAIR Compliance : Share synthetic protocols, spectral data, and crystallographic files in public repositories (e.g., Zenodo) with unique DOIs.
  • De-Identified Data : Anonymize proprietary details while preserving scientific utility. Follow GDPR/ethics guidelines for sensitive data .
  • Collaborative Platforms : Use platforms like GitHub for version-controlled method sharing.

Advanced: What interdisciplinary approaches combine experimental and computational insights for this compound’s applications?

Answer:

  • Hybrid Workflows : Integrate synthetic data with machine learning (e.g., predicting reaction outcomes via graph neural networks).
  • In Silico Screening : Use docking simulations to explore biological activity if applicable.
  • Cross-Domain Validation : Partner with material scientists or biologists to test hypotheses in applied contexts .

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